Avermectin A2a
Description
Structure
2D Structure
Properties
CAS No. |
65195-53-1 |
|---|---|
Molecular Formula |
C49H76O15 |
Molecular Weight |
905.1 g/mol |
IUPAC Name |
(1R,4S,4'S,5'S,6R,6'R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C49H76O15/c1-12-25(2)43-29(6)36(50)23-48(64-43)22-34-19-33(63-48)17-16-27(4)42(61-40-21-38(55-10)45(31(8)59-40)62-39-20-37(54-9)41(51)30(7)58-39)26(3)14-13-15-32-24-57-46-44(56-11)28(5)18-35(47(52)60-34)49(32,46)53/h13-16,18,25-26,29-31,33-46,50-51,53H,12,17,19-24H2,1-11H3/b14-13+,27-16+,32-15+/t25-,26-,29-,30-,31-,33?,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46+,48-,49+/m0/s1 |
InChI Key |
JVGWUGTWQIAGHJ-SNENKJNDSA-N |
SMILES |
CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)O)C |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3CC(O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O)C |
Canonical SMILES |
CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)O)C |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Biosynthesis and Advanced Metabolic Engineering of Avermectin A2a
Elucidation of the Avermectin (B7782182) Biosynthetic Pathway
The biosynthesis of avermectin is a multi-step process that begins with the formation of a polyketide backbone, followed by a series of modifications and glycosylation events to yield the final active compounds, including Avermectin A2a. nih.govmdpi.com
Polyketide Synthase (PKS) System: Genetic and Enzymatic Characterization of AveA1-4
The core structure of this compound is assembled by a Type I modular polyketide synthase (PKS) system. nih.govmdpi.com This enzymatic assembly line is encoded by four exceptionally large genes: aveA1, aveA2, aveA3, and aveA4. nih.govpnas.orgnih.gov These genes are transcribed and translated into four massive, multifunctional proteins known as AVES 1, AVES 2, AVES 3, and AVES 4. pnas.orgnih.govpnas.org
The genetic architecture of the PKS system is notable, with the genes organized into two convergently transcribed units, aveA1-aveA2 and aveA3-aveA4. nih.govnih.gov Collectively, the AVES proteins are composed of 12 distinct modules. Each module is responsible for one cycle of chain elongation, incorporating specific building blocks into the growing polyketide chain. pnas.orgnih.govnih.gov The entire PKS system comprises a remarkable 55 different active sites, making it one of the most complex enzyme systems known. nih.gov
The assembly process starts with a specific acyl-CoA starter unit. For the "a" series of avermectins, which includes A2a, the starter unit is 2-methylbutyryl-CoA, derived from the amino acid L-isoleucine. nih.govcabidigitallibrary.org The PKS modules then catalyze the sequential condensation of seven acetate-derived malonyl-CoA units and five propionate-derived methylmalonyl-CoA units. mdpi.comnih.govpnas.orgcabidigitallibrary.org This meticulously controlled process results in the formation of the characteristic 16-membered macrolide backbone of the avermectin aglycone.
Table 1: Genetic and Enzymatic Details of the Avermectin PKS System
| Gene | Protein | Number of Amino Acids | Number of Modules | Function |
| aveA1 | AVES 1 | 3,973 | 3 | Part of the PKS complex for polyketide chain elongation. agrobiology.runobelprize.org |
| aveA2 | AVES 2 | 6,239 | 3 | Part of the PKS complex for polyketide chain elongation. agrobiology.runobelprize.org |
| aveA3 | AVES 3 | 5,532 | 3 | Part of the PKS complex for polyketide chain elongation. agrobiology.runobelprize.org |
| aveA4 | AVES 4 | 4,681 | 3 | Part of the PKS complex for polyketide chain elongation. agrobiology.runobelprize.org |
Post-Polyketide Synthase Modifying Enzymes: Functions of AveC, AveD, AveE, and AveF in Aglycone Diversification
Once the polyketide chain is synthesized and released from the PKS system, it undergoes a series of enzymatic modifications to form the diverse avermectin aglycones. pnas.org Four key enzymes—AveC, AveD, AveE, and AveF—are responsible for this diversification.
AveE : This enzyme is a cytochrome P450 monooxygenase that catalyzes the crucial formation of a furan (B31954) ring through an intramolecular cyclization between carbons C6 and C8a. satoshi-omura.infomdpi.comkitasato-u.ac.jp
AveF : Functioning as a ketoreductase, AveF reduces the keto group at the C5 position to a hydroxyl group. satoshi-omura.infomdpi.comkitasato-u.ac.jp This reduction is a prerequisite for the potential subsequent action of the methyltransferase AveD.
AveD : This S-adenosyl-L-methionine-dependent O-methyltransferase is responsible for methylating the C5-hydroxyl group. mdpi.comgoogle.com Its activity leads to the production of the "B" series of avermectins. For the "A" series, including this compound, this methylation step does not occur, and the C5 position retains a hydroxyl group. satoshi-omura.infomdpi.com
AveC : The AveC protein functions as a dehydratase, acting on the C22-C23 position of the aglycone. satoshi-omura.infomdpi.com This action introduces a double bond at this position, which is the defining characteristic of the "2" series of avermectins, such as A2a. mdpi.comasm.org The precise mechanism of AveC is not fully elucidated, but its presence is essential for the production of avermectins with this C22=C23 double bond.
The specific combination of these enzymatic activities determines which final avermectin aglycone is produced. For this compound aglycone, the pathway involves the actions of AveE (furan ring formation) and AveC (C22-C23 dehydration), while the C5-hydroxyl group formed by AveF remains unmethylated. satoshi-omura.infomdpi.com
Table 2: Functions of Post-PKS Modifying Enzymes in Avermectin Biosynthesis
| Enzyme | Gene | Enzyme Class | Function in Pathway | Resulting Structural Feature |
| AveC | aveC | Dehydratase | Catalyzes dehydration at C22-C23. satoshi-omura.infomdpi.comasm.org | Forms the C22=C23 double bond (Series "2" Avermectins). asm.org |
| AveD | aveD | O-Methyltransferase | Methylates the hydroxyl group at C5. satoshi-omura.infogoogle.com | Forms the C5-methoxy group (Series "B" Avermectins). satoshi-omura.info |
| AveE | aveE | Cytochrome P450 Monooxygenase | Catalyzes furan ring formation between C6 and C8a. satoshi-omura.infomdpi.comkitasato-u.ac.jp | Creates the pentacyclic spiroketal structure. nih.gov |
| AveF | aveF | Ketoreductase | Reduces the keto group at C5. satoshi-omura.infomdpi.comkitasato-u.ac.jp | Forms the C5-hydroxyl group, a precursor for Series "A" or "B". satoshi-omura.infomdpi.com |
Glycosylation Mechanisms and the Enzymatic Integration of Oleandrose (B1235672) Moieties
The final stage in the biosynthesis of this compound is the glycosylation of its aglycone, a step critical for its biological activity. nih.govmdpi.comsatoshi-omura.infokitasato-u.ac.jp This process involves the attachment of a disaccharide of the deoxysugar L-oleandrose to the hydroxyl group at the C13 position of the macrolide ring. nih.govmdpi.com
A dedicated set of genes, designated aveBII through aveBVIII, is responsible for synthesizing the activated sugar donor, deoxythymidine diphosphate-L-oleandrose (dTDP-L-oleandrose), from the primary metabolite glucose-1-phosphate. agrobiology.runih.gov The transfer of the oleandrose units to the aglycone is then catalyzed by a specific glycosyltransferase, AveBI. nih.govnih.gov This enzyme attaches the first oleandrose sugar, and a subsequent glycosylation step completes the disaccharide chain. cabidigitallibrary.org Genetic disruption of the aveB genes leads to the accumulation of the corresponding avermectin aglycones, underscoring the essential role of glycosylation in the completion of the biosynthetic pathway. google.comresearchgate.net
Identification and Characterization of Biosynthetic Intermediates Pertinent to this compound Aglycone Formation
The elucidation of the avermectin biosynthetic pathway has been significantly aided by the isolation and characterization of key intermediates from blocked mutant strains of S. avermitilis. kitasato-u.ac.jpnih.gov These studies have provided a snapshot of the sequential steps leading to the final product.
Following the synthesis of the polyketide chain by the PKS machinery, the linear precursor undergoes cyclization to form the 16-membered macrolide lactone ring. agrobiology.ru One of the earliest identified intermediates on the path to the aglycone is 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone, a precursor before the formation of the furan ring. kitasato-u.ac.jpnih.gov
The specific formation of the this compound aglycone proceeds through a defined sequence:
Formation of the polyketide backbone by the AveA1-4 PKS system.
Cyclization to form the initial macrolide.
Action of AveE to create the furan ring. nih.gov
Reduction of the C5-keto group by AveF. mdpi.com
Dehydration at C22-C23 by AveC to introduce the characteristic double bond. asm.org
Mutant strains engineered to be deficient in glycosylation, such as the S. avermitilis Agly-1 strain, have been shown to accumulate avermectin aglycones, including A1a and A2a, which has been instrumental in confirming the structure of these late-stage intermediates. googleapis.comgoogle.com The fully formed A2a aglycone then serves as the substrate for the AveB glycosyltransferases to yield the final this compound molecule. asm.orggenome.jp
Genetic Manipulation and Strain Improvement for Avermectin Production Enhancement
The detailed knowledge of the avermectin biosynthetic pathway has paved the way for targeted genetic manipulation and strain improvement strategies aimed at increasing production titers.
Genome Sequencing and In-depth Analysis of the Avermectin Biosynthetic Gene Cluster in Streptomyces avermitilis
A foundational achievement for the metabolic engineering of avermectin production was the complete genome sequencing of S. avermitilis. nih.gov The sequence revealed a large, linear chromosome of approximately 9.02 megabase pairs. nih.govlidsen.com Within this genome lies the avermectin biosynthetic gene cluster (BGC), denoted as the ave cluster.
This critical gene cluster spans a contiguous region of about 82 kilobases. nih.govpnas.org Detailed analysis of the ave cluster identified 18 open reading frames (ORFs) that encode the entire enzymatic arsenal (B13267) required for avermectin biosynthesis. nih.govpnas.org This includes the four massive PKS genes (aveA1-4), the post-PKS modification enzyme genes (aveC, aveD, aveE, aveF), the oleandrose biosynthesis and glycosylation genes (the aveB cassette), and crucial pathway-specific regulatory genes, such as aveR. nih.govpnas.org
The organization of the cluster is highly structured, with the PKS genes forming the core, flanked by the genes for subsequent modification and glycosylation steps. nih.gov The genome sequence also highlighted that S. avermitilis possesses a vast capacity for producing other secondary metabolites, with at least 25 distinct BGCs identified. nih.govplos.org This finding suggests that metabolic flux is distributed among various pathways, and strategies to redirect precursors towards avermectin synthesis by deleting competing pathways could be a viable approach for enhancing yield. nih.govmdpi.com
Metabolic Engineering Strategies and Their Impact on this compound Yields
Metabolic engineering has become a important tool for enhancing the production of avermectins, including this compound, in the industrial producer Streptomyces avermitilis. These strategies focus on the rational modification of metabolic pathways to increase the flux towards the desired product, regulate biosynthetic pathways, and improve precursor supply. nih.gov
A key approach involves engineering the supply of precursors, which are fundamental building blocks for secondary metabolites derived from primary metabolic pathways like fatty acid, amino acid, and glucose metabolism. nih.gov For instance, starch is a primary carbon source in S. avermitilis fermentation. nih.gov Overexpression of the malEFG gene cluster, which encodes a maltose (B56501) ATP-binding cassette transporter, has been shown to improve starch utilization and consequently boost avermectin production. nih.gov
Another successful strategy is the manipulation of regulatory genes that control the avermectin biosynthetic gene cluster. The aveR gene is a pathway-specific activator, and its overexpression has been a target for increasing yield. nih.govnih.gov Conversely, some genes act as negative regulators. Deletion of the aveI gene, for example, has resulted in a more than 10-fold increase in avermectin B1a production and an elevated level of the aveR transcript. nih.gov Similarly, the deletion of extracytoplasmic function (ECF) σ factors, such as sig6 and sig25, which negatively regulate avermectin production, has led to significant increases in yield. nih.gov Deletion of sig6 increased avermectin production by 2 to 2.7-fold, while deletion of sig25 resulted in a 1.23-fold increase. nih.gov
The two-component system PhoR-PhoP also plays a negative regulatory role by directly affecting the transcription of aveR. nih.gov Engineering this system presents another avenue for yield improvement. Furthermore, the overexpression of the S-adenosylmethionine (SAM) synthetase gene (metK) in the wild-type strain has been shown to increase avermectin production by potentially increasing intracellular SAM levels, which may act as a methyl donor or activate transcriptional activators. nih.govoup.com
Recent studies have identified other regulatory elements, such as SAV4189, a MarR-family transcriptional regulator. Overexpression of sav_4189 and deletion of its target gene, sav_4190, have been shown to significantly increase avermectin production in both wild-type and industrial strains. frontiersin.org
These metabolic engineering strategies have demonstrated significant success in increasing avermectin yields. For example, a genetically stable mutant, A56, created through high-throughput screening of a hrdB mutant library, achieved an avermectin B1a production of 6.38 g/L in a 180-m³ fermentor, a 53% increase over the parent strain. nih.gov
Table 1: Impact of Metabolic Engineering Strategies on Avermectin Production
| Genetic Modification | Target Gene/Protein | Effect on Avermectin Production | Reference |
|---|---|---|---|
| Overexpression | malEFG (maltose transporter) | Enhanced starch utilization and avermectin production. | nih.gov |
| Deletion | aveI (negative regulator) | >10-fold increase in avermectin B1a. | nih.gov |
| Deletion | sig6 (ECF σ factor) | 2 to 2.7-fold increase in avermectin production. | nih.gov |
| Deletion | sig25 (ECF σ factor) | ~1.23-fold increase in avermectin production. | nih.gov |
| Overexpression | metK (SAM synthetase) | Increased avermectin production. | nih.gov |
| Overexpression/Deletion | sav_4189 (activator) / sav_4190 (target gene) | Significantly increased avermectin production. | frontiersin.org |
Synthetic Biology Approaches for Optimized Avermectin Bioproduction Systems
Synthetic biology offers a more precise and powerful approach to optimizing avermectin production by designing and constructing new biological parts, devices, and systems. nih.govnih.gov This field moves beyond single-gene modifications to the reconstruction and optimization of entire biosynthetic pathways and the engineering of microbial "chassis" for improved performance. researchgate.netnih.gov
A primary goal of synthetic biology in this context is the development of optimized Streptomyces chassis. nih.gov S. avermitilis itself, being the natural producer, is a common starting point for creating an improved host. frontiersin.org Additionally, model organisms like S. coelicolor have been engineered to heterologously express the entire 81-kb avermectin biosynthetic gene cluster, demonstrating the potential for producing avermectins in a more genetically tractable host. nih.gov The development of such chassis often involves deleting native secondary metabolite gene clusters to reduce the metabolic burden and competition for precursors. nih.gov
Pathway refactoring is a key synthetic biology strategy that involves redesigning the biosynthetic gene cluster to decouple it from its native complex regulation. nih.gov This allows for more precise control over gene expression and, consequently, metabolite production. nih.gov A critical component of this approach is the creation and characterization of a toolbox of genetic parts, including a wide array of promoters and ribosome binding sites (RBSs) with varying strengths, which enables the fine-tuning of the expression of pathway genes. nih.gov
High-efficiency DNA assembly methods are also crucial for constructing these refactored pathways. nih.gov These techniques allow for the assembly of large DNA fragments, such as the entire avermectin gene cluster, into a vector for expression in a suitable host. researchgate.net For instance, a Bacterial Artificial Chromosome (BAC) library of S. avermitilis was constructed, and clones containing the complete avermectin biosynthetic gene cluster were successfully expressed in S. lividans, leading to the production of this compound, B1a, and A1a. researchgate.net
These synthetic biology approaches hold immense promise for not only increasing the yield of this compound but also for producing novel avermectin analogs through combinatorial biosynthesis, where domains of the polyketide synthase are swapped to create new chemical structures. researchgate.net
Directed Mutagenesis and High-Throughput Screening Methodologies for Over-producing Strains
Directed mutagenesis, coupled with high-throughput screening (HTS), provides a powerful strategy for generating and identifying strains of S. avermitilis with enhanced this compound production capabilities. nih.govgoogle.com Unlike random mutagenesis, which introduces mutations across the entire genome, directed mutagenesis focuses on specific genes or regions known to influence avermectin biosynthesis. nih.govcabidigitallibrary.org
One approach to directed mutagenesis is site-directed mutagenesis, which allows for precise changes to the DNA sequence. cabidigitallibrary.org For example, the aveD gene, which encodes an O-methyltransferase responsible for converting avermectin B components to A components, has been a target for site-directed mutagenesis to potentially alter the ratio of A and B components. cabidigitallibrary.org
Following mutagenesis, HTS methods are essential for efficiently screening large libraries of mutants to identify those with improved production phenotypes. nih.gov Traditional screening methods based on morphological features or flask fermentation are often labor-intensive and time-consuming. nih.govresearchgate.net To overcome these limitations, HTS techniques using 96-well microtiter plates (MTPs) have been developed. researchgate.net These methods allow for the parallel cultivation and analysis of a large number of mutants. tandfonline.com
A significant advancement in HTS for avermectin producers is the use of UV absorbance. nih.gov Avermectins have a characteristic UV absorbance maximum at 245 nm, which can be used to quantify their production in MTP cultures. researchgate.net This UV-based assay is much simpler and faster than traditional HPLC analysis. nih.gov A strong correlation between the UV assay and HPLC results has been demonstrated, validating its use for HTS. nih.gov This strategy has been successfully used to screen for avermectin over-producing strains, leading to a 60% increase in avermectin B1a production in a 360-m³ batch fermentation compared to the parent strain. nih.gov
Physical and chemical mutagens are also employed to generate mutant libraries for screening. google.com These include ultraviolet (UV) light, X-rays, gamma rays, and chemical agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG). google.com Novel mutagenesis tools, such as the radio frequency atmospheric pressure glow discharge (APGD) plasma jet, have also been introduced, offering high mutagenic capability and efficiency. nih.gov A mutant generated using this method, G1-1, showed a 40% increase in avermectin B1a yield compared to the wild-type strain. nih.gov
Table 2: Mutagenesis and Screening Methods for Avermectin Overproduction
| Method | Description | Outcome | Reference |
|---|---|---|---|
| Site-Directed Mutagenesis | Precise mutation of the aveD gene. | Altered ratio of avermectin components. | cabidigitallibrary.org |
| High-Throughput Screening (UV Absorbance) | Rapid quantification of avermectin in 96-well plates. | 60% increase in avermectin B1a in a 360-m³ fermenter. | nih.gov |
| RF APGD Plasma Jet Mutagenesis | Novel physical mutagenesis tool. | Mutant G1-1 showed a 40% increase in avermectin B1a. | nih.gov |
| Chemical Mutagenesis (NTG) | Use of N-methyl-N'-nitro-N-nitrosoguanidine. | Generation of mutant libraries for screening. | google.com |
Precursor Feeding and Fermentation Process Optimization Studies
Influence of Exogenous Metabolic Precursors on this compound Biosynthesis Flux
The biosynthesis of this compound, a complex polyketide, is heavily dependent on the availability of specific metabolic precursors derived from primary metabolism. nih.gov Supplementing the fermentation medium with these precursors, a strategy known as precursor feeding, can significantly enhance the biosynthetic flux towards avermectin production. google.com
The building blocks for the avermectin backbone are primarily derived from the catabolism of amino acids and fatty acids. researchgate.net Specifically, branched-chain amino acids like isoleucine, valine, and leucine (B10760876), as well as fatty acids, are crucial sources of the CoA-ester precursors required for polyketide synthesis. researchgate.net The C-25 substituent of avermectins, which is a sec-butyl group in the "a" series like A2a, is derived from L-isoleucine. researchgate.net
Studies have shown that the addition of certain precursors can have a notable impact on avermectin yields. For instance, the addition of 0.8% (w/w) propionate (B1217596) at 24 hours of cultivation led to a 12.8–13.8% improvement in the production of avermectin B1a. nih.gov Similarly, the addition of L-threonine at a concentration of 1.0 g/L at the start of cultivation has been reported to increase antibiotic synthesis to 160% compared to a control without the amino acid. nbuv.gov.ua
A metabolomics approach has revealed that the addition of S-adenosylmethionine (SAM) can significantly influence the levels of key intracellular metabolites that are beneficial for avermectin biosynthesis. researchgate.net This study identified glucose, oxaloacetic acid, fatty acids, threonine, valine, and leucine as potentially beneficial precursors. researchgate.net Combined feeding of these precursors with SAM resulted in a marked increase in the avermectin titer compared to single-precursor feeding. researchgate.net Oxaloacetic acid, in particular, is thought to be a chemical link between the TCA cycle and the precursors for avermectin biosynthesis, as it can be converted to aspartic acid and subsequently to isoleucine. researchgate.net
However, the effect of precursor feeding can be strain-dependent and can also have inhibitory effects. For example, in one study, the addition of D,L-valine and L-isoleucine was found to inhibit avermectin synthesis. nbuv.gov.ua
Fermentation Medium Composition and Environmental Parameter Tuning for Maximal Production
Optimizing the fermentation medium and controlling environmental parameters are critical for maximizing the production of this compound. researchgate.netgoogle.com The composition of the medium, particularly the sources of carbon and nitrogen, plays a pivotal role in supporting cell growth and secondary metabolite production. brieflands.com
Carbohydrate sources such as glucose, mannose, and especially potato dextrin (B1630399) are preferred for large-scale fermentations. google.com Starch is a commonly used carbon source, and its effective utilization is key to high yields. nih.govbrieflands.com Nitrogen sources like soybean flour, yeast extract, and various peptones are also essential components of the fermentation medium. google.comresearchgate.net Statistical experimental designs, such as the Plackett-Burman design, have been employed to identify the most significant medium components. nih.gov In one such study, corn starch and yeast extract were found to significantly affect avermectin B1a production. nih.gov Subsequent optimization using response surface methodology determined the optimal concentrations to be 149.57 g/L of corn starch and 8.92 g/L of yeast extract, which resulted in a 1.45-fold increase in production. researchgate.net
In addition to carbon and nitrogen sources, nutrient inorganic salts providing ions like zinc, magnesium, and calcium are necessary. google.com Trace elements are also essential for the growth and development of S. avermitilis. google.com The addition of 0.2 mM Co²⁺ to a low-cost medium increased avermectin B1a production by 48.8%. nih.gov
Environmental parameters must also be carefully controlled. Submerged aerobic fermentation is the preferred method for large-scale production. google.com Key parameters include pH, temperature, and dissolved oxygen (DO). brieflands.comresearchgate.net The optimal pH is typically maintained around 7.0-7.5. researchgate.netresearchgate.net The ideal temperature for fermentation is generally around 28-32.5°C. tandfonline.comresearchgate.net
Maintaining a sufficient supply of dissolved oxygen is crucial. A higher DO tension (typically >20% saturation) is beneficial for pellet formation and avermectin production. nih.gov The oxygen uptake rate (OUR) is another important physiological parameter. nih.gov Controlling the OUR between 15 and 20 mmol/L/hour has been shown to increase avermectin B1a production by 21.8%. nih.gov The OUR can be influenced by the oxygen supply and the glucose feeding rate. nih.gov The ethanol (B145695) evolution rate (EER) is another parameter that is correlated with OUR and can be used to monitor and control the fermentation process. nih.gov
Table 3: Optimized Fermentation Parameters for Avermectin Production
| Parameter | Optimized Value/Condition | Effect on Production | Reference |
|---|---|---|---|
| Corn Starch | 149.57 g/L | 1.45-fold increase in avermectin B1a. | researchgate.net |
| Yeast Extract | 8.92 g/L | 1.45-fold increase in avermectin B1a. | researchgate.net |
| Co²⁺ | 0.2 mM | 48.8% increase in avermectin B1a. | nih.gov |
| pH | 7.0 - 7.5 | Optimal for production. | researchgate.netresearchgate.net |
| Temperature | 28 - 32.5 °C | Optimal for production. | tandfonline.comresearchgate.net |
| Dissolved Oxygen (DO) | >20% saturation | Beneficial for pellet formation and production. | nih.gov |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Avermectin A1a |
| This compound |
| Avermectin B1a |
| Avermectin B1b |
| Avermectin B2a |
| Ivermectin |
| Doramectin |
| Oligomycin |
| Erythromycin |
| Sinefungin |
| Hygromycin B |
| Thiostrepton |
| Granaticin |
| Oleandomycin |
| Pristinamycin IIB |
| Milbemycins |
| Nemadectin |
| Rapamycin |
| Glucose |
| Mannose |
| Potato dextrin |
| Ribose |
| Xylose |
| Fructose |
| Galactose |
| Mannitol |
| Starch |
| Maltose |
| Maltodextrin |
| Acetate |
| Propionate |
| L-isoleucine |
| L-leucine |
| L-valine |
| L-threonine |
| Oxaloacetic acid |
| Aspartic acid |
| S-adenosylmethionine (SAM) |
| Cyclohexanecarboxylic acid (CHC) |
Molecular and Cellular Mechanisms of Avermectin A2a Action
Ligand-Gated Chloride Channel Modulation
The principal mechanism of action for the avermectin (B7782182) family, including Avermectin A2a, involves the potent modulation of ligand-gated chloride channels in the nerve and muscle cells of invertebrates. nih.govwikipedia.orgmdpi.com This interaction is highly specific to invertebrate channels, which is a key factor in their selective toxicity.
Agonistic Effects on Invertebrate Glutamate-Gated Chloride Channels (GluCl)
This compound, like other avermectins, functions as a positive allosteric modulator, or agonist, of glutamate-gated chloride channels (GluCls). nih.govwikipedia.orgmdpi.comnobelprize.org These channels are exclusive to invertebrates and play a crucial role in inhibitory neurotransmission. nobelprize.org this compound binds to a site on the GluCl receptor that is distinct from the glutamate-binding site. researchgate.net This binding enhances the effect of the neurotransmitter glutamate (B1630785), leading to a prolonged and essentially irreversible opening of the chloride ion channel. nih.govplos.org This action effectively locks the channel in an open state, disrupting the normal, transient signaling process. While detailed electrophysiological studies specifically on this compound are not extensively documented, the general potency of the avermectin components has been noted, with the B-series (B1a, B1b) generally exhibiting higher activity than the A-series (A1a, A2a). nih.gov
Biophysical Characterization of Ion Flux Dynamics and Subsequent Membrane Hyperpolarization
The agonistic action of this compound on GluCls and, to a lesser extent, GABA receptors, leads to a significant and sustained influx of chloride ions (Cl⁻) into the invertebrate nerve and muscle cells. nih.govwikipedia.org This massive influx of negative charge dramatically alters the cell's membrane potential. The resting membrane potential, which is normally negative, becomes even more negative, a state known as hyperpolarization. nih.govnobelprize.org This hyperpolarized state makes it exceedingly difficult for the neuron to reach the threshold required to fire an action potential, effectively silencing the cell and preventing the transmission of electrical impulses. nih.gov The chloride influx also causes a decrease in the input resistance of the cell membrane. nobelprize.org
| Receptor Target | Molecular Action of this compound (as part of the Avermectin class) | Resulting Ion Flux | Consequence for Membrane Potential |
| Glutamate-Gated Chloride Channel (GluCl) | Positive allosteric modulation; irreversible channel opening | Sustained, high-conductance influx of Chloride (Cl⁻) ions | Profound and prolonged hyperpolarization |
| GABA Receptor | Potentiation of GABA-induced channel opening | Increased influx of Chloride (Cl⁻) ions | Contribution to hyperpolarization |
Neurobiological System Interactions in Invertebrates
The molecular events at the ion channel level translate directly into profound disruptions of the invertebrate's neurobiology, culminating in paralysis and death.
Impact on Invertebrate Nerve and Muscle Cell Electrical Activity
By locking inhibitory channels in an open state, this compound effectively shuts down the electrical activity of both nerve and muscle cells in susceptible invertebrates. nih.govwikipedia.org In motor neurons, this prevents the transmission of signals from the central nervous system to the muscles. wikipedia.org In muscle cells themselves, which also possess GluCls, the compound directly inhibits their ability to contract by maintaining a state of hyperpolarization. The pharyngeal (feeding) muscles of nematodes are particularly sensitive to this effect, leading to a rapid cessation of feeding. nobelprize.org
Mechanisms Leading to Neuromuscular Transmission Impairment and Paralysis
The combination of pre- and post-synaptic inhibition leads to a complete breakdown of neuromuscular transmission. The inability of motor neurons to fire prevents the release of excitatory neurotransmitters like acetylcholine (B1216132) at the neuromuscular junction. Simultaneously, the hyperpolarization of the muscle cell membrane makes it unresponsive to any residual neurotransmitter that might be released. This dual assault on the neuromuscular system results in a flaccid paralysis of the invertebrate. nih.govnobelprize.org The paralysis is comprehensive, affecting somatic (body wall) muscles required for locomotion as well as the pharyngeal muscles necessary for feeding. nobelprize.org This ultimately leads to the death of the organism.
| Cellular Effect | Neurobiological Consequence | Organismal Outcome |
| Hyperpolarization of neurons | Blockade of nerve impulse transmission | Sensory and motor deficits |
| Hyperpolarization of muscle cells | Inhibition of muscle contraction | Flaccid paralysis |
| Impairment of pharyngeal muscles | Cessation of feeding | Starvation |
| Impairment of somatic muscles | Immobility | Inability to move or escape predators |
Investigational Molecular Targets Beyond Classical Ion Channels
While the primary mechanism of action for avermectins involves glutamate-gated chloride channels, research has begun to explore alternative molecular targets. These investigations are uncovering novel ways in which these compounds may exert their biological effects, extending beyond their classical role as anthelmintics. For this compound, a member of the 16-membered macrocyclic lactone family produced by Streptomyces avermitilis, these potential mechanisms are a subject of ongoing scientific inquiry. researchgate.netneu.edu.trresearchgate.net
Exploration of Direct and Indirect Interactions with Tubulin Protein
The tubulin protein, a fundamental component of the eukaryotic cytoskeleton, is a significant target for various therapeutic agents. Microtubules, formed by the polymerization of tubulin dimers, are crucial for cell division, structure, and intracellular transport. nih.gov Compounds that interfere with microtubule dynamics can act as potent anti-mitotic agents. nih.gov
Recent in silico studies have investigated the potential for the avermectin family of compounds to interact with tubulin. longdom.orgfebscongress.org A molecular docking study analyzed the binding affinities of several avermectin derivatives to β-tubulin. longdom.org While this study focused on compounds such as Ivermectin B1a, Selamectin, and Doramectin, it provides a basis for the potential of the broader avermectin class to act as tubulin-targeting agents. longdom.org However, specific experimental or in silico research focusing solely on the direct or indirect interaction of this compound with tubulin is not extensively available in the current scientific literature. Studies on the closely related analogue, Avermectin B1a, have shown that it can promote tubulin polymerization, suggesting a potential mechanism for the family. researchgate.netnih.gov Further research is required to determine if this compound shares this capability and to elucidate the specific nature of its interaction with tubulin.
| Avermectin Compound | Reported Binding Affinity (kcal/mol) to β-Tubulin | Key Findings Summary |
|---|---|---|
| Ivermectin B1a | -18.0 | Demonstrated the highest binding score in a comparative molecular docking study. longdom.org |
| Selamectin | -9.1 | Showed a high binding score, suggesting potential as a tubulin-targeting agent. longdom.org |
| Doramectin | -8.9 | Exhibited a strong binding affinity in docking simulations. longdom.org |
| Avermectin B1a | -8.2 | Showed significant binding energy, indicating potential to disrupt tubulin dynamics. longdom.org In vitro studies show it promotes tubulin polymerization. nih.gov |
| This compound | Data Not Available | Specific binding affinity and interaction data for this compound are not specified in the reviewed literature. |
Modulation of Mycobacterial ESX-3 Secretion System Components
The ESX-3 secretion system is a type VII secretion system that is crucial for the in vitro growth and virulence of Mycobacterium tuberculosis. nih.govscienceopen.com It plays a vital role in metal ion homeostasis, particularly for iron and zinc. nih.gov Given its essential nature, the ESX-3 system has emerged as a promising target for new anti-tuberculosis drugs. nih.govscienceopen.com
In silico investigations have explored the interaction between avermectin-class drugs and components of the mycobacterial ESX-3 secretion system. nih.gov A study predicted the molecular structures of ESX-3 proteins from M. tuberculosis and evaluated their interaction with various drugs. nih.govnih.gov The results identified "avermectin" (as a general class), ivermectin, and moxidectin (B1677422) as having the most favorable binding potential to the ESX-3 Protomer 1 interface. nih.govnih.gov
The analysis proposed that avermectin drugs may disrupt the ESX-3 secretion system by altering its quaternary structure. nih.gov The binding energies calculated for the interaction between the general "avermectin" drug class and the ESX-3 system interfaces were found to be similar to their binding energies with classical glutamate-chloride channels, suggesting a comparable interaction strength. nih.gov These computational findings suggest a potential mechanism for the observed anti-mycobacterial activity of some avermectins, although direct experimental validation specifically for this compound is still needed. researchgate.netnih.gov
| Drug Class/Compound | Target Interface | Binding Energy (ΔG+) / Interaction | Key Finding |
|---|---|---|---|
| Avermectin, Ivermectin, Moxidectin | ESX-3 Protomer 1 | Most favorable ΔG+ | Identified as prospective drugs based on strong binding potential to this key ESX-3 component in silico. nih.gov |
| Selamectin, Moxidectin | EccB3 and EccD3 Dimer Interfaces | Favorable ΔG values | Showed favorable binding to other critical interfaces within the ESX-3 system. nih.gov |
| Avermectin Drugs (General) | ESX-3 Quaternary Interfaces | Favorable molecular interactions | The study suggests that these drugs may disrupt the M. tuberculosis ESX-3 system by altering its quaternary structure. nih.gov |
Mechanisms of Resistance to Avermectin A2a
Genetic Underpinnings of Resistance Development
The development of resistance to Avermectin (B7782182) A2a is fundamentally a genetic process, driven by the selection of individuals with heritable traits that allow them to survive drug exposure. This selection acts on naturally occurring genetic variation within parasite populations, leading to an increased frequency of resistance-conferring alleles.
The primary targets of avermectins are glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels crucial for neurotransmission in invertebrates. wikipedia.orgresearchgate.net Avermectins bind to these channels, causing an influx of chloride ions that leads to hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite. wikipedia.orgresearchgate.net
Mutations in the genes encoding the subunits of these GluCls are a primary mechanism of resistance. In the model nematode Caenorhabditis elegans, high-level resistance to ivermectin has been demonstrated to arise from the simultaneous mutation of three distinct GluCl α-subunit genes: avr-14, avr-15, and glc-1. pnas.org Research has shown that mutations in any two of these genes confer only modest or no resistance, highlighting the polygenic nature of high-level resistance. pnas.org The presence of multiple GluCl genes creates parallel pathways for ivermectin sensitivity, meaning that resistance requires the disruption of several of these pathways. pnas.org
In parasitic nematodes, while the direct link to Avermectin A2a is less documented, studies on ivermectin resistance have identified mutations in orthologous GluCl genes. For instance, in Cooperia oncophora, a nematode parasite of cattle, non-synonymous mutations in the extracellular domain of the GluClα3 subunit have been associated with ivermectin resistance. frontiersin.org These mutations can lead to a decreased sensitivity of the receptor to both glutamate (B1630785) and ivermectin. frontiersin.org
Table 1: Key Glutamate-Gated Chloride Channel Subunit Genes Implicated in Avermectin Resistance
| Gene | Organism | Role in Resistance |
| avr-14 (GluClα3) | Caenorhabditis elegans, Cooperia oncophora | Mutations contribute to resistance, often in combination with other GluCl gene mutations. pnas.orgfrontiersin.org |
| avr-15 (GluClα2) | Caenorhabditis elegans | Simultaneous mutation with avr-14 and glc-1 confers high-level resistance. pnas.org |
| glc-1 (GluClα1) | Caenorhabditis elegans | Part of a trio of genes where concurrent mutation leads to significant resistance. pnas.org |
Beyond specific mutations in the primary target genes, genetic polymorphisms—variations in the DNA sequence among individuals—in several genes have been correlated with avermectin resistance. These polymorphisms can serve as markers for detecting the presence of resistance in parasite populations.
In Onchocerca volvulus, the filarial nematode causing river blindness, studies have revealed statistically significant differences in the allelic frequencies of genes encoding P-glycoprotein and β-tubulin between worms from ivermectin-treated and untreated patients. This suggests that ivermectin treatment selects for certain genetic variants in these populations.
Single nucleotide polymorphisms (SNPs) are a common type of genetic variation studied in this context. While research directly on this compound is limited, studies on ivermectin resistance in the parasitic nematode Haemonchus contortus have investigated SNPs in various candidate genes, including those for GluCls and other neuronal proteins. However, the high levels of genetic diversity in many parasitic nematodes can make it challenging to establish a direct causal link between a single SNP and the resistance phenotype. researchgate.net
More recent genome-wide association studies (GWAS) in O. volvulus have identified quantitative trait loci (QTLs)—regions of the genome—associated with a sub-optimal response to ivermectin. plos.org These QTLs contain genes involved in neurotransmission, development, and stress responses, suggesting that resistance is a complex, polygenic trait. plos.org
Table 2: Examples of Genetic Polymorphisms Associated with Avermectin/Ivermectin Resistance
| Gene/Locus | Organism | Type of Polymorphism | Associated Effect | Reference |
| P-glycoprotein | Onchocerca volvulus | Allelic frequency changes | Selection under ivermectin pressure | |
| β-tubulin | Onchocerca volvulus | Allelic frequency changes | Selection under ivermectin pressure | |
| GluClα3 | Cooperia oncophora | Non-synonymous mutations | Reduced ivermectin sensitivity | frontiersin.org |
| Various QTLs | Onchocerca volvulus | Clustered genetic variants | Sub-optimal response to ivermectin | plos.org |
Characterization of Mutations in Target Receptor Genes (e.g., Glutamate-Gated Chloride Channel Subunits)
Biochemical and Physiological Mechanisms of Avermectin Inactivation
In addition to genetic alterations at the target site, parasites have evolved biochemical defense mechanisms to prevent this compound from reaching its target or to inactivate it.
Metabolic resistance involves the enzymatic detoxification of xenobiotics, including anthelmintics. The cytochrome P450 monooxygenases (CYPs) are a major family of enzymes involved in this process. nih.gov These enzymes can modify the chemical structure of drugs like avermectins, rendering them less toxic and more easily excretable.
In insects, increased activity of P450s has been linked to abamectin (B1664291) resistance. annualreviews.orgfrontiersin.org For instance, in the Colorado potato beetle, oxidative metabolism by monooxygenases is a likely biochemical mechanism for abamectin resistance. annualreviews.org The use of synergists that inhibit P450 enzymes can often restore the susceptibility of resistant strains, providing strong evidence for the role of these enzymes in detoxification. annualreviews.org In the bacterium that produces avermectins, Streptomyces avermitilis, several CYP genes are present, and some are involved in the biosynthesis and modification of the avermectin molecule itself, highlighting the importance of this enzyme class in handling such compounds. nih.govnih.gov While direct evidence for this compound detoxification by parasite CYPs is sparse, the well-established role of these enzymes in metabolizing other avermectins, such as ivermectin, suggests a similar mechanism is likely at play. researchgate.net
A critical mechanism for avermectin resistance is the increased activity of efflux transporters, particularly P-glycoproteins (P-gps), which are members of the ATP-binding cassette (ABC) transporter superfamily. scielo.brnih.gov These transmembrane proteins act as pumps, actively transporting a wide range of substrates, including avermectins, out of cells. researchgate.netnih.gov This reduces the intracellular concentration of the drug at its target site, thereby diminishing its efficacy. nih.gov
Elevated expression of P-gp genes has been observed in ivermectin-resistant strains of various parasitic nematodes, including Haemonchus contortus. mcgill.capreprints.org This overexpression can be constitutive or induced by drug exposure. mcgill.ca The ability of P-gps to transport avermectins is not limited to parasites; in host organisms, P-gp in the blood-brain barrier plays a crucial role in preventing these neurotoxic compounds from entering the central nervous system. researchgate.net
The diversity of ABC transporters in nematodes is vast, and it is likely that multiple transporters contribute to the resistance phenotype. mcgill.cafrontiersin.org The selection for certain P-gp alleles and the upregulation of their expression are key strategies employed by parasites to survive avermectin treatment. mcgill.ca
Role of Drug-Metabolizing Enzymes, Including Monooxygenases, in Detoxification
Evolutionary and Ecological Dynamics of Avermectin Resistance in Target Organisms
The evolution of resistance to this compound is not solely a function of molecular mechanisms but is also shaped by evolutionary and ecological factors.
The development of resistance is a classic example of evolution by natural selection. The extensive use of an anthelmintic creates a strong selective pressure, favoring the survival and reproduction of resistant individuals. myeventflo.com The rate at which resistance evolves is influenced by several factors, including the initial frequency of resistance alleles in the population, the intensity and frequency of drug treatment, and the population size of the parasite. researchgate.netbiorxiv.org Larger parasite populations are more likely to harbor pre-existing resistance mutations and can therefore evolve resistance more rapidly. researchgate.netbiorxiv.org
There is often a fitness cost associated with resistance, meaning that in the absence of the drug, resistant individuals may be less fit than their susceptible counterparts. plos.orgbiorxiv.org For example, mutations in GluCl genes can have pleiotropic effects, potentially impairing normal physiological functions. plos.orgbiorxiv.orgnih.gov This fitness trade-off can influence the stability of resistance in a population. If drug pressure is removed, the frequency of resistance alleles may decline as susceptible individuals outcompete the resistant ones. nih.gov
Advanced Analytical Methodologies for Avermectin A2a Quantification and Characterization
Chromatographic Techniques for Avermectin (B7782182) A2a Separation and Detection
Chromatography stands as the cornerstone for the separation and detection of Avermectin A2a from its closely related analogues and matrix interferences. The choice of chromatographic technique and detector is dictated by the analytical objective, whether it be component analysis in a formulation or residue analysis in a complex matrix.
Application of High-Performance Liquid Chromatography (HPLC) with UV Detection for Component Analysis
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely adopted method for the analysis of avermectin components, including A2a. scispace.comnih.govcore.ac.uk This technique is particularly useful for analyzing formulations and fermentation broths where the concentration of avermectins is relatively high. scispace.comnih.gov The separation is typically achieved on a C18 reversed-phase column, and detection is performed by monitoring the UV absorbance at a specific wavelength, commonly 245 nm. scispace.comnih.gov
One study detailed a comparative analysis of the degradation of native avermectins, including A2a, using reverse-phase HPLC with UV detection at 250 nm. nih.gov The research found that the degradation rate of each avermectin component was practically the same, meaning the percentage composition of the avermectins did not significantly change over time. nih.gov Another method for the determination of abamectin (B1664291) (a mixture containing avermectin B1a and B1b) in veterinary formulations utilized an Agilent 1200 HPLC system with a UV detector and a Waters C18 column. researchgate.net While this method focused on abamectin, the principles are directly applicable to the separation and quantification of other avermectin components like A2a.
Table 1: HPLC-UV Method Parameters for Avermectin Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 Reverse Phase | scispace.comnih.govresearchgate.net |
| Mobile Phase | Anhydrous methanol: water (85:15 v/v) | scispace.com |
| Acetonitrile (B52724):water (80:20 v/v) | researchgate.net | |
| Flow Rate | 1 mL/min | scispace.com |
| Detection | UV at 245 nm | scispace.comnih.gov |
| UV at 250 nm | nih.gov | |
| Application | Component analysis, Degradation studies | scispace.comnih.gov |
Development and Validation of Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) Methods for Residue Analysis
For the detection of trace levels of this compound and other avermectins in complex matrices such as food products and environmental samples, Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred technique. mdpi.comresearchgate.net Its high sensitivity, selectivity, and speed make it ideal for residue analysis, ensuring compliance with maximum residue limits (MRLs). gimitec.com
A study focused on developing and validating a UHPLC-MS/MS method for determining avermectin residues in soybean, bean, and maize. mdpi.com The method utilized a specific mobile phase composition to enhance the analytical signal and achieve proper separation. The ionization was performed in positive electrospray mode (ESI+), with additives in the mobile phase favoring the formation of [M+NH4]+ adducts for detection. mdpi.com This validated method demonstrated excellent accuracy and precision, proving its reliability for routine analysis. mdpi.com Another application note describes a sensitive LC-MS/MS analysis of avermectins in meat and milk, achieving part-per-billion (ppb) level detection to meet country-specific MRLs. gimitec.com The Food Safety and Inspection Service (FSIS) also employs a multi-residue confirmation method for avermectins in various muscle tissues using UHPLC-MS/MS.
Table 2: UHPLC-MS/MS Method Validation Parameters for Avermectin Residue Analysis
| Parameter | Finding | Matrix | Reference |
|---|---|---|---|
| Selectivity | No interferences from blank extracts | Soybean, Bean, Maize | mdpi.compreprints.org |
| Linearity (R²) | ≥ 0.999 | Aquatic Foods | mdpi.com |
| Limits of Detection (LOD) | 1.2 µg kg⁻¹ for abamectin, doramectin, emamectin (B195283) benzoate (B1203000), ivermectin; 2.4 µg kg⁻¹ for eprinomectin | Soybean, Bean, Maize | mdpi.comresearchgate.netresearchgate.net |
| Accuracy (Recovery) | 70-120% for most analytes | Soybean, Bean, Maize | mdpi.compreprints.org |
| Precision (RSD) | ≤20% | Soybean, Bean, Maize | mdpi.com |
Sample Preparation and Extraction Protocols for Complex Biological and Environmental Matrices
The successful analysis of this compound, especially at low concentrations, is highly dependent on the efficiency of the sample preparation and extraction protocol. The primary goal is to isolate the analyte from the matrix components that can interfere with the analysis, a process known as cleanup.
Optimization of QuEChERS-Based Extraction Procedures for Avermectins
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and effective sample preparation technique for the extraction of avermectins from a variety of complex matrices, including food products like meat, milk, soybeans, beans, and maize. mdpi.comgimitec.comchromatographyonline.comwaters.com This procedure typically involves an initial extraction with an organic solvent, usually acetonitrile, followed by a partitioning step using salts to induce phase separation. mdpi.comchromatographyonline.com
In one study, a modified QuEChERS citrate (B86180) procedure was optimized for the extraction of avermectins from soybean, bean, and maize. mdpi.com The addition of isopropanol (B130326) to acetonitrile was found to improve the extraction efficiency. mdpi.com For the analysis of avermectins in meat and milk, a simple QuEChERS protocol using a DisQuE pouch for the salting-out liquid extraction proved to be effective. gimitec.comchromatographyonline.com The resulting acetonitrile extract can then be subjected to further cleanup or directly analyzed. waters.com
Table 3: Optimized QuEChERS Protocol for Avermectins in Plant Matrices
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1. Homogenization | Weigh 5g of sample, add 10 mL of water, and homogenize. | Create a slurry for efficient extraction. | mdpi.compreprints.org |
| 2. Extraction | Add 10 mL of acetonitrile:isopropanol (9:1, v/v) and vortex. | Extract avermectins from the sample matrix. | mdpi.com |
| 3. Partitioning | Add QuEChERS citrate salts (MgSO₄, NaCl, Na₃C₆H₅O₇·2H₂O, Na₂H C₆H₆O₇·1.5H₂O) and vortex. | Induce phase separation and salting-out effect. | mdpi.compreprints.org |
| 4. Centrifugation | Centrifuge to separate the acetonitrile layer. | Isolate the extract containing the analytes. | mdpi.compreprints.org |
Evaluation of Clean-up Strategies (e.g., EMR-Lipid, Z-Sep+) for Enhanced Analytical Specificity
Following the initial extraction, a dispersive solid-phase extraction (d-SPE) cleanup step is often employed to remove interfering matrix components, such as lipids and pigments, thereby enhancing analytical specificity and protecting the analytical instrument. gimitec.comchromatographyonline.com
Table 4: Comparison of d-SPE Cleanup Sorbents for Avermectin Analysis in Soybean and Bean
| Sorbent | Observation | Reference |
|---|---|---|
| C18 + PSA | Lowest recoveries compared to other sorbents. | mdpi.compreprints.org |
| Silica | Mean recovery of 131% for ivermectin in bean. | mdpi.compreprints.org |
| Florisil® | Mean recovery of 66% for emamectin benzoate in bean. | mdpi.compreprints.org |
| Z-Sep+ | The only sorbent with recoveries between 70-120% for all analytes in bean. | mdpi.compreprints.org |
| EMR-Lipid | All recoveries above 70% in soybean; produced cleaner extracts. | mdpi.comresearchgate.netpreprints.orgresearchgate.net |
High-Throughput Screening Methodologies in Avermectin Research
High-throughput screening (HTS) methodologies are crucial for accelerating the discovery and development of new avermectin-producing strains and novel anthelmintic compounds. nih.govlifechemicals.com These methods allow for the rapid testing of thousands of samples, significantly reducing the time and labor associated with traditional screening approaches. tandfonline.com
In the context of avermectin production, HTS strategies have been developed to identify mutant strains of Streptomyces avermitilis with enhanced yields. nih.gov One approach involves miniaturizing the fermentation process in 96-well microtiter plates and using a UV absorbance assay at 245 nm to quickly estimate avermectin concentrations. This method showed a good correlation with the more time-consuming HPLC analysis. nih.gov Another innovative HTS process combines fluorescence-activated cell sorting (FACS) with solid-liquid combinatorial microculture to efficiently screen for high-producing mutants. scilit.comresearchgate.net For drug discovery, HTS platforms using model organisms like Caenorhabditis elegans enable the screening of large compound libraries for anthelmintic activity. mdpi.comnih.gov
Table 5: High-Throughput Screening Approaches in Avermectin Research
| Application | Methodology | Key Features | Reference |
|---|---|---|---|
| Strain Improvement | 96-well microtiter plate cultivation with UV absorbance detection. | Miniaturized culture, rapid UV assay, good correlation with HPLC. | nih.gov |
| Strain Improvement | Fluorescence-Activated Cell Sorting (FACS) aided HTS. | Sorting of single live spores, solid-liquid combinatorial microculture. | scilit.comresearchgate.net |
| Drug Discovery | Screening of compound libraries using C. elegans. | In vivo screening, automated imaging, and analysis of worm viability/motility. | mdpi.comnih.gov |
| Drug Discovery | Creation of mectin-based screening libraries. | Facilitates structure-activity relationship studies to identify novel compounds. | lifechemicals.com |
Environmental Dynamics and Ecotoxicological Considerations of Avermectin A2a
Environmental Release Pathways and Dissemination Mechanisms
The primary route of Avermectin (B7782182) A2a into the environment is through the excreta of treated livestock. researchgate.netpublications.gc.ca A significant portion, estimated to be between 80% and 98% of the administered dose, is excreted in the feces as the unmetabolized parent compound. researchgate.netpublications.gc.ca This leads to the direct deposition of Avermectin A2a onto pasture soils.
Further dissemination into the environment can occur through several mechanisms:
Manure Application: The use of manure from treated animals as fertilizer can introduce this compound into agricultural soils that were not directly grazed. nih.gov
Soil Erosion: Due to its high affinity for soil particles, this compound can be transported from agricultural lands into adjacent aquatic ecosystems through soil erosion. publications.gc.ca
Runoff: While this compound has low water solubility, runoff events can carry soil particles with adsorbed this compound into surface waters. publications.gc.cabioone.org However, due to its strong binding to soil, this is not considered a major contamination source. publications.gc.ca
Leaching: The potential for this compound to leach into groundwater is low due to its high adsorption to soil organic matter. publications.gc.caktu.lt
The amount of this compound released is influenced by factors such as the number and type of livestock, manure management practices, and the frequency of application. nih.govpublications.gc.ca
Degradation Pathways in Environmental Compartments
Photodegradation Kinetics and Identification of Photoproducts
This compound is susceptible to photodegradation, which is a significant pathway for its breakdown in the environment, particularly on surfaces exposed to sunlight. semanticscholar.orgepa.gov Studies on the related compound, abamectin (B1664291) (a mixture of avermectin B1a and B1b), show that it undergoes rapid photodegradation. epa.govnih.gov
The kinetics of photodegradation are influenced by the medium and the presence of photosensitizers. For instance, the photodegradation of abamectin is efficient under direct UV light (254 nm) but less so under visible light, where it proceeds via a singlet molecular oxygen-mediated mechanism. nih.gov The half-life of ivermectin, a derivative of avermectin B1, when exposed to sunlight as a thin film on glass is estimated to be around 3 hours. semanticscholar.org In open water near the surface, the half-life of ivermectin is approximately 12 hours in summer and 39 hours in winter. semanticscholar.orgpublications.gc.ca
Photodegradation of avermectins can lead to the formation of various photoproducts. For example, the decomposition of Avermectin B1a can result in the formation of an isomeric alkene analog, Δ2-avermectin B1a, through a base-catalyzed epimerization at the 2-position, forming an epi-Avermectin B1a intermediate. toku-e.com These degradation products generally exhibit lower biological activity than the parent compound. semanticscholar.orgtoku-e.com
Aerobic and Anaerobic Metabolic Degradation Processes in Soil and Aquatic Environments
The degradation of this compound in soil and aquatic systems is primarily a biological process, influenced by the presence or absence of oxygen.
Aerobic Degradation: In aerobic soil environments, this compound undergoes metabolic degradation by microorganisms. epa.govnoack-lab.com The half-life of avermectin B1a in aerobic soil ranges from approximately two weeks to two months, depending on the soil type. epa.gov Degradation is generally faster in warmer, summer conditions compared to cooler, winter conditions. semanticscholar.org The primary degradation products in soil are more polar than the parent compound and include the monosaccharide and aglycone forms, which have been shown to be less toxic to aquatic invertebrates like daphnids. semanticscholar.org
Anaerobic Degradation: Under anaerobic conditions, such as in deeper soil layers, waterlogged soils, or sediments, the degradation of avermectins is significantly slower. epa.govepa.gov In some cases, no degradation may occur if anaerobic conditions are established without an initial aging period in an aerobic environment. epa.gov This persistence under anaerobic conditions means that this compound can accumulate in anoxic sediments. epa.gov
Environmental Persistence and Mobility in Terrestrial and Aquatic Systems
Soil Adsorption Characteristics and Implications for Immobile Behavior
This compound exhibits strong adsorption to soil particles, a key factor governing its environmental mobility. semanticscholar.orgpublications.gc.ca This high affinity for soil is attributed to its hydrophobic nature and high organic carbon-water (B12546825) partition coefficient (Koc). nih.govsemanticscholar.org The Koc value for ivermectin has been reported to be between 12,600 and 15,700, classifying it as immobile in the environment. publications.gc.ca
This strong binding to soil has several implications:
Low Leaching Potential: The immobility of this compound minimizes its potential to leach into groundwater. publications.gc.caktu.lt
Transport via Soil Erosion: The primary mechanism for its movement from terrestrial to aquatic systems is through the erosion of soil particles to which it is bound. publications.gc.ca
Persistence: Strong adsorption can protect the molecule from degradation, contributing to its persistence in the soil environment. semanticscholar.org
Table 1: Soil Adsorption Coefficients for Selected Avermectins
Ecological Impacts on Non-Target Invertebrate Communities
Avermectins, a class of macrocyclic lactones derived from the soil bacterium Streptomyces avermitilis, encompass a group of eight related compounds, including this compound. publications.gc.canih.govmdpi.com While detailed ecotoxicological data specific to every individual avermectin congener is limited, extensive research on prominent avermectins like abamectin and ivermectin provides critical insight into the potential environmental risks posed by this class of compounds to non-target organisms. researchgate.netnih.gov These compounds can enter the environment, primarily through the feces of treated livestock, where they can persist and affect organisms vital to ecosystem health. publications.gc.canih.govnih.gov
Effects on Terrestrial Soil Invertebrate Populations (e.g., Earthworms, Springtails, Enchytraeids)
Avermectins released into the environment can have significant adverse effects on soil invertebrate populations that play crucial roles in organic matter decomposition and nutrient cycling. nih.gov Studies indicate that earthworms, springtails, and enchytraeids can be negatively affected by exposure to avermectin residues in soil and dung. researchgate.netscilit.comresearchgate.netscribd.com
Earthworms: Research findings on the toxicity of avermectins to earthworms have evolved. While early studies suggested low toxicity, more recent data indicates the potential for adverse effects. nih.gov For instance, concentrations of ivermectin found in the feces of treated animals have been shown to cause mortality in earthworms like Lumbricus terrestris. cabidigitallibrary.org Studies on the earthworm Eisenia andrei demonstrated that abamectin was more toxic than doramectin, with a median lethal concentration (LC50) of 18 mg/kg of dry soil for abamectin. nih.govresearchgate.net For effects on body weight, the No Observed Effect Concentration (NOEC) for abamectin was 10 mg/kg. nih.gov
Springtails (Collembola): Springtails are recognized bioindicators of soil toxicity and have shown sensitivity to avermectin exposure. dssurgery.comcollemboles.fr The species Folsomia candida is frequently used in ecotoxicological testing. collemboles.frcanada.ca Ivermectin and fipronil (B1672679) were found to be the most toxic out of four tested veterinary pharmaceuticals, with ivermectin causing a significant reduction in the number of juveniles at a Lowest Observed Effect Concentration (LOEC) of 0.2 mg/kg of dry soil. nih.gov The concentration causing a 50% reduction in reproduction (EC50) for ivermectin was 0.43 mg/kg, with no significant lethal effects observed at the tested concentrations. nih.govresearchgate.net In contrast, abamectin showed an EC50 for reproduction in F. candida of 13 mg/kg and an LC50 between 67-111 mg/kg. nih.gov
Enchytraeids: These small, segmented worms are also important for soil health. Studies on the toxicity of abamectin to the enchytraeid species Enchytraeus crypticus reported a lethal concentration (LC50) in the range of 67-111 mg/kg. nih.gov Sub-lethal effects were observed at lower concentrations, with the EC50 for reproduction being 38 mg/kg for abamectin and 170 mg/kg for doramectin. nih.gov
Table 1: Ecotoxicological Effects of Selected Avermectins on Terrestrial Invertebrates
Impacts on Aquatic Benthic Organisms
Due to their low water solubility and high affinity for binding to organic particles, avermectins that enter freshwater systems via runoff or soil erosion tend to accumulate in sediments. publications.gc.camdpi.com This characteristic poses a significant threat to benthic (bottom-dwelling) organisms, which are exposed through direct contact with contaminated sediment. publications.gc.cabioone.org
Research indicates that aquatic invertebrates, particularly crustaceans, are highly sensitive to avermectins. publications.gc.caregulations.gov Abamectin is classified as very highly toxic to freshwater aquatic invertebrates on an acute exposure basis. regulations.gov Chronic exposure to abamectin can lead to reduced survival and dry weight in freshwater invertebrates. regulations.gov
Studies on benthic species have shown that avermectins can cause both lethal and sub-lethal effects. Among the most sensitive non-target invertebrates are chironomids (non-biting midges), such as Chironomus sp., and branchiopods. bioone.org The toxicity of avermectins in sediment is influenced by environmental factors; for example, increased sediment organic carbon content has been found to significantly reduce the lethal toxicity of emamectin (B195283) benzoate (B1203000) and ivermectin to the amphipod Eohaustorius estuarius and the polychaete Neanthes virens. nih.gov Sub-lethal effects, such as impaired burrowing behavior in N. virens, were also modulated by the organic carbon content of the sediment. nih.gov
Table 2: Summary of Avermectin Effects on Aquatic Benthic Organisms
Derivatization, Analogues, and Structure Activity Relationship Studies of Avermectin A2a
Synthetic and Semi-Synthetic Approaches to Novel Avermectin (B7782182) Analogues
The quest for avermectin derivatives with improved efficacy, altered biological profiles, and broader pest spectrums has driven extensive research in synthetic and semi-synthetic modifications. researchgate.netresearchgate.net
The chemical architecture of Avermectin A2a offers several key positions for modification, including the hydroxyl groups, the disaccharide moiety, and the carbon-carbon double bonds. researchgate.net A primary strategy involves the targeted derivatization of the hydroxyl groups, particularly at the 4" and 23 positions. Acetylation is a common method, as demonstrated by the conversion of this compound into its 4"- and 23-acetate derivatives. nih.gov
Another approach focuses on the oleandrose (B1235672) disaccharide unit. Mutants of S. avermitilis that are unable to attach the oleandrose moiety produce avermectin aglycones, such as A2a aglycone. google.comgoogle.com These aglycones serve as valuable intermediates for creating novel analogues through different glycosylation patterns or other modifications at the C13 position. google.com Furthermore, the microbial conversion of avermectins using other organisms, like Saccharopolyspora erythraea, can achieve specific glycosylations at the 4' or 4'' positions, offering a biosynthetic route to new derivatives. acs.org
For analytical purposes, which also informs synthetic strategy, derivatization to form fluorescent compounds is employed. This is often achieved through a reaction with reagents like 1-methylimidazole (B24206) (MI) and trifluoroacetic anhydride (B1165640) (TFAA), which target hydroxyl groups to create stable, detectable derivatives. nih.gov More advanced strategies involve the use of rhodium carbenoid mediated O-H insertion reactions to synthesize 4''-alkoxy avermectin derivatives. researchgate.net
The chemical modifications of the this compound scaffold have led to the development of numerous derivatives with significantly altered and often enhanced biological activities. The acetylation of this compound is a prime example. The resulting 4"-acetylated and 23-acetylated derivatives exhibit notable anthelmintic activities. nih.gov
In broader studies on avermectin derivatives, which include analogues structurally related to A2a, modifications have yielded compounds with greatly increased potency against specific pests. For instance, certain derivatives have shown insecticidal activities up to 8 times greater than the parent avermectin against Aphis craccivora. researchgate.net While many large-scale derivatization studies have focused on the more abundant Avermectin B1a/B2a components, the principles guide the potential for A2a modification. researchgate.netnih.gov For example, the creation of 4"-alkylidene avermectin derivatives through the Horner-Emmons reaction has produced compounds with potent growth inhibitory activity against organisms like Artemia salina and Caenorhabditis elegans. nih.gov The synthesis of 23,24-alkene-avermectin derivatives from the related B2a component also highlights a strategy applicable to A2a for developing new insecticidal candidates. researchgate.net
Table 1: Examples of this compound Derivatives and Their Biological Context
| Parent Compound | Derivative | Modification Type | Noted Biological Relevance | Citation(s) |
|---|---|---|---|---|
| This compound | 4"-O-Acetyl-Avermectin A2a | Acetylation | Anthelmintic activity | nih.gov |
| This compound | 23-O-Acetyl-Avermectin A2a | Acetylation | Anthelmintic activity | nih.gov |
| This compound | 4",23-Di-O-Acetyl-Avermectin A2a | Di-acetylation | Anthelmintic activity intermediate | nih.gov |
Strategies for Chemical Modification of the this compound Scaffold
Structure-Activity Relationship (SAR) Investigations
Understanding the relationship between the molecular structure of this compound and its biological function is critical for designing more effective and selective derivatives.
Structure-Activity Relationship (SAR) studies have identified several key regions of the avermectin molecule that are crucial for its potent biological effects.
C5 Position: The substituent at the C5 position is a critical determinant of activity. In this compound, this is a methoxy (B1213986) group. Research on related avermectins shows that the loss of the oxygenated substituent at this position, such as through aromatization of the aglycone, leads to a drastic reduction in anthelmintic potency. nih.gov
Disaccharide Moiety: The 4"-hydroxyl group on the terminal oleandrose sugar is a key site for modification. Acylation at this position, as seen in 4"-acetylated derivatives of A2a, can maintain or enhance anthelmintic activity. nih.gov This suggests the disaccharide is crucial for binding and that modifications here are well-tolerated and can be used to fine-tune the molecule's properties.
C22-C23 Position: The presence of a hydroxyl group at C23 in the "2" series compounds like A2a, as opposed to the double bond in the "1" series, influences the molecule's conformation and activity spectrum. publications.gc.cagoogleapis.com
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to correlate the chemical structure of compounds with their biological activity. researchgate.net For avermectin analogues, QSAR models have been developed to predict insecticidal potency and guide the design of new derivatives. researchgate.netnih.gov
These studies have revealed that the biological activity of avermectin analogues is significantly influenced by several key factors:
Connectivity and Branching: The degree of branching in substituents can affect the molecule's fit within a binding pocket. researchgate.net
Electronic Distribution: The arrangement of charges and partial charges across the molecule influences intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are critical for binding affinity. researchgate.netnih.gov
Number of Double Bonds: The presence and position of double bonds affect the rigidity and conformation of the macrocycle, which in turn impacts biological activity. researchgate.net
By building QSAR models based on these descriptors, researchers can screen virtual libraries of potential derivatives and prioritize the synthesis of compounds predicted to have the highest activity. plos.orgresearchgate.net
Elucidation of Key Structural Determinants Governing Biological Activity and Selectivity
Characterization of this compound Acyl Derivatives and Related Compounds
The synthesis of acyl derivatives of this compound has been a fruitful area of research, yielding compounds with retained or improved biological activity. Acetylation of this compound gives rise to several distinct products. nih.gov
Using standard acetylation conditions, the primary products are the 4"-O-acetyl-avermectin A2a and the 23-O-acetyl-avermectin A2a . Further acetylation can lead to the 4",23-di-O-acetyl-avermectin A2a . The structures of these compounds are confirmed using spectroscopic methods like 300-MHz 1H NMR and mass spectrometry. nih.gov
When more forcing acetylation conditions are applied to this compound, an aromatic diacetate derivative can be generated. nih.gov The anthelmintic activity of the 4"-acetylated derivatives has been shown to be good, demonstrating that acylation at this position is a viable strategy for creating potent analogues. nih.gov
Table 2: Compound Names Mentioned in Article
| Compound Name | |
|---|---|
| This compound | |
| Avermectin B1a | |
| Avermectin B2a | |
| This compound aglycone | |
| 4"-O-Acetyl-Avermectin A2a | |
| 23-O-Acetyl-Avermectin A2a | |
| 4",23-Di-O-Acetyl-Avermectin A2a | |
| Aromatic Diacetate of A2a | |
| 1-methylimidazole (MI) |
Q & A
Basic Research Questions
Q. How is Avermectin A2a structurally distinguished from other avermectin analogs, and what methodologies are used for its identification in complex mixtures?
- Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to differentiate this compound from homologs (e.g., A1a, B1a). Key structural markers include the C5-OH group and the disaccharide moiety at C13 . Liquid chromatography (LC) coupled with tandem MS (LC-MS/MS) is recommended for quantification in biological matrices, with retention time and fragmentation patterns as discriminators .
Q. What experimental protocols are recommended for synthesizing this compound derivatives to study structure-activity relationships (SAR)?
- Methodology : Employ regioselective glycosylation or hydroxylation modifications guided by Streptomyces avermitilis biosynthetic pathways. Use genetic engineering (e.g., gene knockout in the avermectin polyketide synthase cluster) to produce analogs. Validate purity via HPLC (>98%) and confirm structural changes using FTIR and X-ray crystallography .
Q. How can researchers design in vitro assays to evaluate this compound’s anthelmintic activity while minimizing cytotoxicity in mammalian cells?
- Methodology : Use a co-culture system with Caenorhabditis elegans (target organism) and human hepatocytes (e.g., HepG2). Apply dose-response curves (0.1–100 µM) and measure paralysis rates in nematodes vs. cell viability via MTT assays. Include ivermectin as a positive control to benchmark selectivity ratios .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in this compound’s reported efficacy across studies with variable parasite strains?
- Methodology : Conduct meta-analysis using random-effects models to account for heterogeneity in parasite resistance profiles. Stratify data by geographic origin of strains and glutamate-gated chloride channel (GluCl) subunit polymorphisms. Validate findings with in vivo murine models infected with genetically modified parasites .
Q. How do researchers isolate and quantify this compound’s interaction with non-target proteins (e.g., P-glycoprotein) in pharmacokinetic studies?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. For in vivo analysis, employ knockout mice (Mdr1a/b⁻/⁻) to assess blood-brain barrier penetration and compare AUC values with wild-type models .
Q. What experimental designs mitigate batch-to-batch variability in Streptomyces-derived this compound for reproducible bioassays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
